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Compound of Interest

2-[2-(Propan-2-yl)phenoxy]benzoic
Compound Name:

acid
CAS No.: 1036554-70-7
Cat. No.: B1437621

Get Quote

Executive Summary

2-[2-(Propan-2-yl)phenoxy]benzoic acid (also known as 2-(2-isopropylphenoxy)benzoic acid)
represents the ether bioisostere of the fenamate class of NSAIDs. While fenamates (e.qg.,
Mefenamic Acid, Meclofenamic Acid) are potent, clinically established COX inhibitors, the
phenoxybenzoic acid analogs generally exhibit significantly reduced potency in their free acid
form.

This reduction in potency is primarily attributed to the loss of the critical intramolecular
hydrogen bond (N-H---O=C) present in fenamates, which locks the bioactive conformation
required for the COX active site. However, derivatization of the phenoxybenzoic acid core (e.qg.,
into hydrazides) can restore or even enhance analgesic activity, suggesting the scaffold retains
pharmacophoric potential when the binding mode is altered.

Chemical Structure & Bioisosterism

The core structural difference lies in the bridging atom between the two phenyl rings.
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Fenamates (e.g., Mefenamic
Acid)

Feature

2-[2-(Propan-2-
yl)phenoxy]benzoic Acid

Bridge Amine (-NH-)

Ether (-O-)

Yes (Crucial for active site
binding)

H-Bond Donor

No (H-bond acceptor only)

Locked: Intramolecular H-bond
) between NH and Carbonyl
Conformation
Oxygen forces a non-coplanar

"butterfly" shape.

Flexible: Lacks the H-bond
lock; adopts a different
energetic minimum, often less
complementary to the COX

channel.

] 2,3-Dimethyl (Mefenamic) or
2-Substituent o
similar.

2-Isopropyl (Propan-2-yl).

The 2-substituent forces the
Steric Effect rings to twist, aiding the fit into

the hydrophobic pocket.

The 2-isopropyl group provides
similar steric bulk but cannot
compensate for the loss of the

NH anchor.

Structural Visualization (SAR Analysis)

The following diagram illustrates the critical pharmacophoric difference: the "Conformational

Lock" present in fenamates but absent in the ether analog.

Phenoxy Analog
(2-phenoxybenzoic acid)

Possesses -O- No H-Bond Donor Fails to Lock
(Ether Oxygen)

Flexible Conformation
(Entropic Penalty)

Reduced COX Potency

Poor Binding
" (c50>10-100 pm)

Stabilizes

Fenamate Core Possesses -NH-

(N-phenylanthranilic acid)

Intramolecular H-Bond
(NH ... 0=C)

Bioactive Conformation
(Locked 'Butterfly’)

Fits COX Channel _ [T ¥eley I EteN
= (IC50 < 1 uM)

Click to download full resolution via product page

Caption: SAR comparison showing how the amine bridge in fenamates facilitates high potency

via conformational locking, a feature lost in the ether analog.
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Pharmacological Mechanism & Data
Mechanism of Action

Fenamates bind to the cyclooxygenase (COX) active site (specifically COX-1 and COX-2).

o Key Interaction: The carboxylate group interacts with Arg120 and Tyr355 at the entrance of
the COX channel.

e Secondary Interaction: The secondary amine (-NH-) acts as a hydrogen bond donor to the
carbonyl oxygen of the carboxylic acid (intramolecular) or potentially to residues within the
pocket, stabilizing the molecule in a specific twisted orientation that fits the hydrophobic
channel.

o Ether Consequence: Replacing -NH- with -O- removes the donor capability. The ether
oxygen is a weak acceptor. Without the "lock," the 2-[2-(Propan-2-yl)phenoxy]benzoic acid
molecule must pay a higher entropic penalty to adopt the binding conformation, drastically
increasing the IC50 (reducing potency).

Comparative Potency Data

While specific IC50 values for the 2-isopropyl ether analog are rare in clinical literature (due to
its lower activity), general SAR studies comparing N-phenylanthranilic acids (fenamates) to 2-
phenoxybenzoic acids establish a clear trend.

Table 1: Comparative Potency Profile (General SAR)
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In Vivo
Compound . COX-11C50 COX-2 1C50 .
Bridge Analgesic
Class (HM) (HM) .
Activity
) ) High (Clinical
Mefenamic Acid -NH- 0.08-1.0 0.5-5.0
Drug)
Meclofenamic
_ -NH- 0.05-0.5 0.1-1.0 Very High
Acid
2-
Phenoxybenzoic  -O- >50 >50 Low / Inactive
Acid

2-[2-(Propan-2-

Low (Requires
yl)phenoxy]benz -O- Est. > 20 Est. > 20

. . derivatization)
oic Acid
Phenoxy- Moderate to High
, , -O- N/A N/A
Hydrazide Deriv. (Recovered)

*Estimated based on bioisosteric SAR trends (Almasirad et al., 2006). The free acid ether
analog is weak; however, converting the acid to a hydrazide or other derivative can restore
activity by altering the binding mode.

Experimental Protocols

To verify the potency of 2-[2-(Propan-2-yl)phenoxy]benzoic acid against standard fenamates,
the following Colorimetric COX Inhibitor Screening Assay is recommended. This protocol is
self-validating using known standards (Mefenamic Acid).

Protocol: In Vitro COX-1/COX-2 Inhibition

Objective: Determine the IC50 of the test compound relative to Mefenamic Acid.
» Reagent Preparation:

o Buffer: 100 mM Tris-HCI, pH 8.0.
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Heme: Dilute Hematin in DMSO.

[e]

o

Substrate: Arachidonic Acid (100 pM final).

[¢]

Chromogen: TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

[¢]

Enzymes: Ovine COX-1 and Human Recombinant COX-2.

e Compound Preparation:

o Dissolve 2-[2-(Propan-2-yl)phenoxy]benzoic acid and Mefenamic Acid (Standard) in
DMSO.

o Prepare serial dilutions (0.01 puM to 100 pM).

o Assay Workflow:

o

Incubation: Mix Enzyme + Heme + Test Compound in buffer. Incubate for 10 min at 25°C
to allow inhibitor binding.

Initiation: Add Arachidonic Acid and TMPD.

o

[¢]

Reaction: COX converts Arachidonic Acid to PGG2; the peroxidase activity then reduces
PGG2 to PGH2, oxidizing TMPD to a blue product.

Measurement: Monitor absorbance at 590 nm for 5 minutes.

[¢]

o Data Analysis:
o Calculate % Inhibition:

o Plot log[Concentration] vs % Inhibition to determine 1C50.[1]

Experimental Workflow Diagram
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Caption: Step-by-step workflow for the Colorimetric COX Inhibition Assay.

Conclusion

While 2-[2-(Propan-2-yl)phenoxy]benzoic acid is structurally homologous to fenamates, it
lacks the essential -NH- pharmacophore required for high-affinity binding to the COX active
site. Consequently, it displays significantly reduced potency compared to amine-bridged
analogs like Mefenamic Acid. Researchers seeking to utilize this scaffold should consider

derivatization (e.g., to hydrazides or amides) to access alternative binding modes or explore its

potential in non-COX targets (e.g., PPARs or agricultural applications).
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Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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